1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring, a fluorophenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.
Amidation: The final step involves coupling the cyclopropane carboxylic acid with the oxazole derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide
- 1-(4-bromophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide
- 1-(4-methylphenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H11FN2O2 |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H11FN2O2/c14-10-3-1-9(2-4-10)13(6-7-13)12(17)15-11-5-8-18-16-11/h1-5,8H,6-7H2,(H,15,16,17) |
InChI Key |
JKUVEPOJOFOHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=NOC=C3 |
Origin of Product |
United States |
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